molecular formula C19H16N2OS B1228059 2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile

2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile

Cat. No. B1228059
M. Wt: 320.4 g/mol
InChI Key: KNKSAQZCBJITEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile is a tetrahydropyridine.

Scientific Research Applications

Structural and Optical Characteristics

  • Optical and Diode Characteristics : Similar pyridine derivatives have been studied for their structural, optical, and diode characteristics. These studies include X-ray diffraction analysis and the evaluation of optical functions from transmittance and reflectance spectra. This suggests potential applications in photonic and electronic device fabrication (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Chemical Reactivity

  • Synthesis of Derivatives and Reactivity : Research on the synthesis of various pyridine and fused pyridine derivatives indicates a wide range of potential chemical reactions and products. This includes the formation of isoquinoline and pyrido[2,3-d]pyrimidine derivatives, suggesting diverse applications in chemical synthesis (Al-Issa, 2012).

Device Fabrication and Characterization

  • Device Fabrication Using Pyridine Derivatives : Studies on pyrazolo[4,3-b] pyridine derivatives, closely related to the compound , have shown their utility in fabricating devices with photovoltaic properties. This indicates potential applications in solar energy and light-sensing technologies (El-Menyawy, Zedan, & Nawar, 2019).

Antimicrobial and Anticancer Properties

  • Biological Activity : Certain pyridine derivatives have been evaluated for their antimicrobial and antitumor activities. This suggests possible applications in the development of new pharmaceuticals or as research tools in biological studies (Elewa et al., 2021).

Spectroscopic Analysis

  • Spectroscopic Analysis : The optical properties of similar compounds have been studied extensively using spectroscopy. This research can be fundamental in understanding the electronic structure and properties of such compounds, which is crucial for applications in materials science (Cetina et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition : Pyrazolo pyridine derivatives have been studied as corrosion inhibitors, particularly for copper in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Sudheer & Quraishi, 2015).

properties

Product Name

2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

6-benzylsulfanyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C19H16N2OS/c20-12-17-16(15-9-5-2-6-10-15)11-18(22)21-19(17)23-13-14-7-3-1-4-8-14/h1-10,16H,11,13H2,(H,21,22)

InChI Key

KNKSAQZCBJITEX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile
Reactant of Route 2
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2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile
Reactant of Route 3
2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile
Reactant of Route 4
2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile
Reactant of Route 5
2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile
Reactant of Route 6
2-oxo-4-phenyl-6-(phenylmethylthio)-3,4-dihydro-1H-pyridine-5-carbonitrile

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